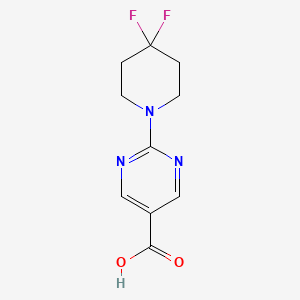

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid

Description

2-(4,4-Difluoropiperidin-1-yl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a piperidine ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine core. This structural motif is critical for its physicochemical and pharmacological properties. The difluoropiperidine moiety enhances metabolic stability by reducing susceptibility to oxidative degradation, while the carboxylic acid group facilitates interactions with biological targets such as enzymes or receptors through hydrogen bonding or ionic interactions .

Properties

Molecular Formula |

C10H11F2N3O2 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H11F2N3O2/c11-10(12)1-3-15(4-2-10)9-13-5-7(6-14-9)8(16)17/h5-6H,1-4H2,(H,16,17) |

InChI Key |

DHMMZGRCHVZFLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid typically involves the reaction of 4,4-difluoropiperidine with a pyrimidine derivative under specific conditions. One common method includes the use of a Diels-Alder reaction between a key intermediate and a pyrimidine derivative, followed by hydrogenation to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Metabolic Stability and Lipophilicity

The 4,4-difluoropiperidine group in the target compound reduces basicity compared to non-fluorinated piperidines, lowering susceptibility to metabolic oxidation. This modification also increases lipophilicity, which enhances membrane permeability and oral bioavailability .

Electronic Effects and Target Interactions

The trifluoromethyl-substituted analog () demonstrates strong electron-withdrawing effects, which may increase the acidity of the carboxylic acid group. This could enhance interactions with basic residues in enzymatic active sites. Conversely, the 2-fluorophenyl derivative () lacks the piperidine ring, reducing steric bulk but enabling π-π stacking with aromatic amino acids in target proteins.

Biological Activity

2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C10H12F2N4O2

- Molecular Weight : 243.21 g/mol

- CAS Number : 1861761-59-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that fluorinated piperidine derivatives can enhance the potency of histone deacetylase (HDAC) inhibitors, which are critical in cancer treatment. The introduction of fluorine atoms increases lipophilicity and alters the electronic properties of the compound, enhancing its binding affinity to target enzymes .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 45.3 | Moderate inhibition |

| MCF-7 (Breast Cancer) | 32.7 | Strong inhibition |

| HeLa (Cervical Cancer) | 28.9 | Strong inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising results particularly against MCF-7 and HeLa cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

-

Study on Pyrimidine Derivatives :

A study published in MDPI highlighted the synthesis and evaluation of various pyrimidine derivatives for anticancer activity. Among these, compounds similar to this compound demonstrated significant antiproliferative activity against multiple cancer cell lines . -

Fluorinated Compounds :

Another investigation into fluorinated compounds indicated that the presence of difluorinated piperidines enhances the overall biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to improved pharmacokinetic properties and increased interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.